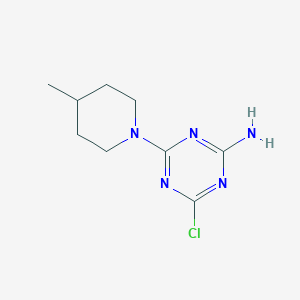

4-Chloro-6-(4-methylpiperidin-1-yl)-1,3,5-triazin-2-amine

Description

Properties

IUPAC Name |

4-chloro-6-(4-methylpiperidin-1-yl)-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14ClN5/c1-6-2-4-15(5-3-6)9-13-7(10)12-8(11)14-9/h6H,2-5H2,1H3,(H2,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEZNVXHCJYFSGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=NC(=NC(=N2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis typically starts from 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), which undergoes selective nucleophilic substitution reactions at the 4- and 6-positions to introduce the desired amine substituents. The 4-chloro substituent is retained or selectively replaced depending on the synthetic route.

Stepwise Preparation Approach

| Step | Reaction Description | Reagents and Conditions | Notes |

|---|---|---|---|

| 1 | Selective substitution of cyanuric chloride at 6-position with 4-methylpiperidine | 4-methylpiperidine, K2CO3, DMF, 70-80°C | Base-promoted nucleophilic substitution; DMF as solvent facilitates substitution at 6-position |

| 2 | Introduction of amino group at 2-position | Amine nucleophile (e.g., aniline derivatives), methanesulfonic acid (MsOH), ethanol, reflux | Acid-catalyzed substitution to replace chlorine at 2-position with amino group |

| 3 | Reductive amination for piperidine ring formation (if needed) | 4-piperidone monohydrate hydrochloride, NaBH(OAc)3, DCM or 1,2-dichloroethane, room temperature | Reductive amination to form the piperidine ring substituent |

| 4 | Hydrogenation | H2, 10% Pd/C catalyst, EtOH or EtOH/THF, room temperature | Used to reduce intermediates and purify compound |

This sequence is adapted from protocols used for similar 1,3,5-triazine derivatives bearing piperidinyl substituents.

Detailed Synthetic Procedure Example

A representative synthesis from the literature proceeds as follows:

Step 1: To a stirred solution of 2,4,6-trichloro-1,3,5-triazine in DMF, potassium carbonate is added followed by 4-methylpiperidine. The mixture is heated to 70–80°C and stirred overnight to afford 4-chloro-6-(4-methylpiperidin-1-yl)-1,3,5-triazine intermediate.

Step 2: This intermediate is then reacted with aniline or other amine derivatives in ethanol with methanesulfonic acid as a catalyst under reflux conditions to replace the chlorine at the 2-position with an amino group, yielding 4-chloro-6-(4-methylpiperidin-1-yl)-1,3,5-triazin-2-amine.

Step 3: If required, reductive amination is performed by treating the corresponding ketone intermediate with sodium triacetoxyborohydride in dichloromethane at room temperature to form the piperidine ring substituent.

Step 4: Final hydrogenation with palladium on carbon catalyst in ethanol or ethanol/tetrahydrofuran mixture at room temperature ensures removal of protecting groups or reduction of intermediates.

Reaction Conditions Summary Table

Research Findings and Optimization Notes

Selective substitution: The order of substitution on cyanuric chloride is crucial; typically, the 6-position is substituted first with the piperidinyl amine under mild heating to avoid multiple substitutions.

Use of bases: Potassium carbonate is the preferred base to facilitate nucleophilic substitution without causing decomposition or side reactions.

Reductive amination: Sodium triacetoxyborohydride is favored for its mild reducing properties, allowing selective reduction of imine intermediates without affecting other sensitive groups.

Microwave-assisted synthesis: Some studies report microwave irradiation at 120°C to accelerate substitution reactions, improving yields and reducing reaction times.

Purification: Organic layer extraction, washing with brine, drying over sodium sulfate, and concentration under reduced pressure are standard to isolate intermediates and final products.

Representative Reaction Scheme (Conceptual)

2,4,6-Trichloro-1,3,5-triazine

|

+ 4-methylpiperidine (K2CO3, DMF, 70-80°C)

↓

4-chloro-6-(4-methylpiperidin-1-yl)-1,3,5-triazine

|

+ Aniline derivative (MsOH, EtOH, reflux)

↓

this compound

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(4-methylpiperidin-1-yl)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Hydrolysis: The compound can be hydrolyzed to form corresponding amines and acids.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Nucleophilic Substitution: Formation of substituted triazines.

Oxidation: Formation of oxidized derivatives.

Reduction: Formation of reduced amines.

Scientific Research Applications

Synthesis and Chemical Properties

The compound is synthesized through the reaction of 4-chloro-1,3,5-triazine with 4-methyl-1-piperidine, typically in organic solvents like dichloromethane or acetonitrile. The presence of a base such as triethylamine facilitates the nucleophilic substitution reaction. The resulting compound exhibits a molecular formula of and a molar mass of approximately 227.69 g/mol .

Anticancer Properties

Research indicates that this compound demonstrates significant biological activity, particularly in oncology. Its unique structure allows it to interact with various molecular targets, potentially altering enzyme or receptor activities. Several studies have highlighted its anticancer properties, suggesting mechanisms involving apoptosis induction and cell cycle arrest .

Cholinesterase Inhibition

Recent studies have also explored its potential as a cholinesterase inhibitor. A derivative of this compound showed strong inhibitory effects on butyrylcholinesterase (BuChE), with an IC50 value closely matching that of the established drug donepezil. This suggests its potential application in treating neurodegenerative diseases such as Alzheimer's disease .

Applications in Drug Development

The compound's unique structural features make it a candidate for drug development, particularly in the following areas:

- Alzheimer's Disease Treatment : Its ability to inhibit cholinesterases positions it as a promising lead compound for developing treatments aimed at enhancing cognitive function in Alzheimer's patients.

- Oncology : Given its anticancer properties, further research could lead to the development of novel chemotherapeutic agents targeting specific cancer types.

Case Studies

Several case studies have documented the efficacy of this compound in various applications:

- Study on Anticancer Activity : A study published in a peer-reviewed journal demonstrated that derivatives of this compound could induce apoptosis in cancer cell lines by activating specific signaling pathways associated with cell death .

- Cholinesterase Inhibition Research : Another study focused on synthesizing derivatives of triazine compounds and evaluating their inhibitory effects on cholinesterases. The results indicated that certain derivatives exhibited promising activity comparable to known inhibitors used in clinical settings .

Mechanism of Action

The mechanism of action of 4-Chloro-6-(4-methylpiperidin-1-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The 1,3,5-triazine scaffold allows for diverse substitutions at the 2-, 4-, and 6-positions. Below is a comparison of 4-Chloro-6-(4-methylpiperidin-1-yl)-1,3,5-triazin-2-amine with structurally related derivatives:

Key Observations:

- Substituent Effects on Bioactivity : The 6-aryl derivatives (e.g., 4-chlorophenyl) in exhibit potent antileukemic activity (IC₅₀: 2.3–8.7 μM), likely due to enhanced π-π stacking with biological targets. In contrast, the 4-methylpiperidinyl group in the target compound may improve membrane permeability due to its lipophilic nature .

- Electronic Properties: Chlorine at the 4-position stabilizes the triazine ring via electron withdrawal, while morpholino (in ) or piperazinyl (in ) groups introduce steric bulk and hydrogen-bonding capabilities.

- Polarity: Compounds with morpholino or piperazinyl substituents (e.g., ) exhibit higher polarity (dipole moments up to 4.249 Debye) compared to the 4-methylpiperidinyl analog, affecting solubility and CNS penetration .

Physicochemical Properties

- Solubility: Morpholino and piperazinyl groups enhance aqueous solubility compared to 4-methylpiperidinyl .

- Thermal Stability : Chlorine and aromatic substituents increase melting points (e.g., 6-(4-chlorophenyl) analog: mp 215–217°C) .

Biological Activity

4-Chloro-6-(4-methylpiperidin-1-yl)-1,3,5-triazin-2-amine is a nitrogen-containing heterocyclic compound belonging to the triazine class. Its unique structure, characterized by a chloro group at the 4-position and a piperidine moiety at the 6-position, contributes to its significant biological activity, particularly in oncology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C9H14ClN5. The compound's structure allows for various reactions that can yield derivatives with enhanced biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C9H14ClN5 |

| Molar Mass | 227.69 g/mol |

| Chemical Class | Triazine |

The biological activity of this compound primarily involves its interaction with specific molecular targets within cancer cells. The compound has been shown to inhibit pathways critical for cancer cell survival and proliferation. In vitro studies indicate that it can induce apoptosis in various cancer cell lines, including breast and cervical cancer cells.

Key Mechanisms:

- Inhibition of Proliferation : Derivatives of this compound have demonstrated superior anticancer activity compared to established drugs like imatinib.

- Apoptosis Induction : Flow cytometry results indicate that the compound accelerates apoptosis in cancer cell lines.

- Target Interaction : The compound binds to enzymes or receptors involved in cell cycle regulation and apoptosis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For example:

-

In Vitro Studies :

- The compound showed significant inhibition of proliferation in breast cancer cell lines with an IC50 value in the micromolar range.

- Derivatives have been synthesized that exhibit improved potency against cervical cancer cells.

-

In Vivo Studies :

- Animal models treated with this compound exhibited suppressed tumor growth compared to control groups.

Case Studies

Several case studies have documented the efficacy of this compound and its derivatives:

| Study | Findings |

|---|---|

| Morais et al. (2023) | Demonstrated that derivatives can induce apoptosis in MCF cell lines and suppress tumor growth in mice models. |

| Ribeiro et al. (2023) | Reported significant cytotoxicity against U87 glioblastoma cell lines with IC50 values comparable to classical anticancer drugs like cisplatin. |

Synthesis and Derivatives

The synthesis of this compound typically involves nucleophilic substitution reactions using 4-chloro-1,3,5-triazine and 4-methylpiperidine under controlled conditions. This process can yield various derivatives that may enhance biological activity.

Q & A

Q. Basic

- ¹H NMR : The 4-methylpiperidine moiety shows distinct signals:

- δ 1.2–1.4 ppm (multiplet for piperidine CH₂ groups).

- δ 2.8–3.0 ppm (N-CH₂ protons adjacent to the triazine ring) .

- ¹³C NMR : The triazine carbons appear at δ 165–170 ppm, while the piperidine carbons resonate at δ 20–55 ppm .

- Elemental Analysis : Experimental C/H/N percentages must align with theoretical values (e.g., C: 48.5%, H: 5.8%, N: 28.2%) to confirm purity .

What advanced computational methods, such as 3D-QSAR modeling, predict the biological activity of triazine derivatives?

Advanced

3D-QSAR models correlate molecular descriptors (e.g., electrostatic potential, hydrophobicity) with biological activity. For antileukemic triazines:

- Descriptor Selection : Electrostatic fields at the 6-aryl position strongly influence activity. Electron-withdrawing groups (e.g., -NO₂) enhance binding to kinase targets .

- Validation : Models are cross-validated using leave-one-out (LOO) methods, with reported q² values > 0.6 indicating robustness .

- Application : Use Schrödinger’s Maestro or Open3DQSAR to generate predictive models for optimizing substituent effects.

How do variations in substituents on the triazine core impact physicochemical and biological properties?

Advanced

Substituent effects are analyzed via Hammett constants (σ) and Hansch parameters:

- Electron-Withdrawing Groups (EWGs) : Chloro (-Cl) at the 6-position increases electrophilicity, enhancing reactivity in nucleophilic substitution but reducing solubility.

- Electron-Donating Groups (EDGs) : Methoxy (-OCH₃) improves solubility but may reduce binding affinity to hydrophobic enzyme pockets .

Q. Biological Activity Trends :

| 6-Substituent | IC₅₀ (μM) against Leukemia Cells |

|---|---|

| -Cl | 0.45 |

| -OCH₃ | 1.82 |

| -CF₃ | 0.78 |

Chloro derivatives exhibit superior activity due to enhanced interactions with DNA topoisomerase II .

What strategies resolve discrepancies in reported yields or activity data across studies?

Q. Advanced

- Reproducibility Checks : Replicate synthesis using identical reagents (e.g., anhydrous solvents) and monitor reaction progress via TLC/HPLC .

- Analytical Harmonization : Use standardized NMR parameters (e.g., 500 MHz, DMSO-d₆) to ensure consistency in structural assignments .

- Meta-Analysis : Apply multivariate regression to identify confounding variables (e.g., solvent purity, stirring rate) in yield discrepancies .

What catalytic systems or solvent combinations optimize the synthesis of this compound?

Q. Advanced

- Catalysts : Lewis acids like ZnCl₂ accelerate substitution at the 4-position but may lead to over-chlorination.

- Solvent Optimization : A toluene/water biphasic system improves yields (up to 24%) by stabilizing intermediates and easing product isolation .

Q. Reaction Optimization Table :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| Toluene, 0°C, Et₃N | 24 | 98 |

| Acetone, RT, NaOH | 18 | 95 |

| THF, -5°C, K₂CO₃ | 12 | 90 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.